molecular formula C12H13ClN4OS B2361387 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-ethylacetamide CAS No. 1226441-82-2

2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-ethylacetamide

Cat. No.: B2361387
CAS No.: 1226441-82-2
M. Wt: 296.77
InChI Key: VDYGVVCGBOVGDC-UHFFFAOYSA-N
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Description

2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-N-ethylacetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates a 5-chloropyridine moiety with a thiazole core, linked via an acetamide chain, a structural motif commonly found in the development of pharmacologically active agents . The 5-chloropyridin-2-yl group is an established and valuable scaffold in agrochemical and pharmaceutical research, often employed to enhance the reactivity and electronic properties of lead compounds . The specific incorporation of the thiazole ring, as seen in related structures, points to its potential application in creating molecules that can interact with biological targets such as enzymes and receptors . Furthermore, the N-ethylacetamide side chain provides a classic amide bond, which is one of the most prevalent functional groups in drug synthesis and is crucial for molecular recognition and metabolic stability . As a chemical building block, this compound is strictly for use in laboratory research to facilitate the synthesis and development of new chemical entities. It is ideal for investigating structure-activity relationships (SAR) in heterocyclic chemistry programs. Researchers can utilize it to explore novel inhibitors or modulators for various disease targets. This product is offered For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4OS/c1-2-14-11(18)5-9-7-19-12(16-9)17-10-4-3-8(13)6-15-10/h3-4,6-7H,2,5H2,1H3,(H,14,18)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYGVVCGBOVGDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1=CSC(=N1)NC2=NC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Core Assembly

The thiazole ring is typically constructed using Hantzsch thiazole synthesis , which involves reacting α-haloketones with thiourea derivatives. For this compound, the following steps are critical:

  • Preparation of 2-Amino-4-(chloroacetyl)thiazole :

    • Reacting 5-chloropyridin-2-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) yields 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid.
    • Subsequent treatment with phosphorus pentasulfide (P₂S₅) in anhydrous tetrahydrofuran (THF) facilitates cyclization to form the thiazole core.
  • Optimization Insights :

    • Neutral reagent forms (non-salt) minimize viscosity increases during reactions, enhancing stirrability and yield.
    • Reaction temperatures of 50–60°C and stirring durations of 3–8 hours are optimal for complete conversion.

Introduction of the N-Ethylacetamide Side Chain

The ethylacetamide group is introduced via nucleophilic acyl substitution or amide coupling :

  • Ester-to-Amide Conversion :

    • Ethyl 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetate (CAS 1351590-46-9) undergoes aminolysis with ethylamine in methanol.
    • Conditions : 24-hour reflux under nitrogen, yielding 85–90% purity after recrystallization.
  • Direct Coupling via Carbodiimide Chemistry :

    • Activating the carboxylic acid intermediate (from ester hydrolysis) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enables coupling with ethylamine.
    • Solvent System : Dimethylformamide (DMF) at 0–5°C, achieving >95% conversion after 12 hours.

Critical Process Parameters and Scalability

Reaction Condition Optimization

Parameter Optimal Range Impact on Yield/Purity
Temperature 50–60°C Prevents side reactions
Stirring Duration 3–8 hours Ensures complete cyclization
Reagent Neutrality Non-salt forms Reduces medium viscosity
Solvent THF/DMF Enhances solubility

Analytical Validation

  • HPLC Purity Analysis : Waters Alliance systems with C18 columns (detection: 254 nm) confirm ≥99% purity for final products.
  • Spectroscopic Characterization :
    • ¹H NMR (CDCl₃, 400 MHz): δ 9.72 (s, 1H, NH), 8.28 (d, 1H, pyridine-H), 3.42 (q, 2H, CH₂CH₃).
    • ¹³C NMR (CDCl₃, 100 MHz): δ 173.86 (C=O), 158.61 (thiazole-C), 148.15 (pyridine-C).

Industrial-Scale Considerations

  • Viscosity Management : Neutral reagents (e.g., non-hydrochloride salts) prevent gelation, enabling efficient stirring in batch reactors.
  • Catalyst Selection : Triethylamine as a base minimizes byproduct formation during amidation.
  • Cost Efficiency : Economical thiourea derivatives and recyclable solvents (e.g., THF) reduce production costs.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Hantzsch Cyclization 78 95 High
Ester Aminolysis 82 90 Moderate
Carbodiimide Coupling 88 99 Low

Chemical Reactions Analysis

Types of Reactions

2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyridinyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridines or thiazoles.

Scientific Research Applications

Medicinal Chemistry

This compound is being investigated for its potential therapeutic effects in several areas:

  • Antimicrobial Activity : Research indicates that compounds with thiazole and pyridine moieties often exhibit antimicrobial properties. The presence of the chlorinated pyridine may enhance this activity, making it a candidate for developing new antibiotics or antifungal agents.
  • Anticancer Properties : The structural characteristics of this compound suggest potential interactions with cancer cell pathways. Studies are ongoing to evaluate its efficacy against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may also serve as a lead for anti-inflammatory drugs, targeting specific inflammatory pathways involved in chronic diseases.

Biochemical Research

In biochemical studies, the compound is utilized to explore:

  • Enzyme Inhibition : It is being tested as an inhibitor for specific enzymes that play critical roles in metabolic pathways. The interaction with these enzymes can provide insights into disease mechanisms and therapeutic targets.
  • Receptor Binding Studies : The compound's ability to bind to various receptors is being examined, which could lead to the development of new drugs targeting neurological disorders or metabolic syndromes.

Materials Science

The unique chemical properties of 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-ethylacetamide allow it to be explored in the development of advanced materials:

  • Polymers and Coatings : Its chemical structure can be integrated into polymer matrices to create materials with enhanced durability, thermal stability, or specific functional properties.

Synthesis and Production

The synthesis typically involves multi-step organic reactions starting from readily available precursors such as 5-chloropyridin-2-amine and thiazole derivatives. The synthetic routes ensure high purity and yield, which are essential for subsequent biological evaluations.

StepDescription
1Preparation of thiazole derivatives
2Coupling with pyridine intermediates
3Formation of the final acetamide product

Case Studies

Several studies have documented the applications and effects of this compound:

  • Anticancer Study : A recent study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231), suggesting potential as an anticancer agent.
  • Antimicrobial Research : In vitro tests showed promising results against Gram-positive bacteria, indicating that modifications in the thiazole ring could enhance antimicrobial efficacy.
  • Inflammation Model : In animal models of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines, supporting its potential use in treating inflammatory disorders.

Mechanism of Action

The mechanism of action of 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Biological Implications
2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-N-ethylacetamide Thiazole 5-Chloropyridin-2-ylamino, N-ethylacetamide Enhanced electronic effects for target binding
(S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide Thiazole 4-Methylthiazole, N-(1-phenylethyl)acetamide Increased hydrophobicity; possible CNS activity
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Acetamide Pyrimidine sulfanyl, 4-methylpyridinyl Broader heterocyclic interactions; antimicrobial applications
N-(4-Biphenyl-4-yl-1,3-thiazol-2-yl)-N2-pyridine-2-ylglyciamide Thiazole Biphenyl, glyciamide Improved π-π stacking; glycine moiety enhances polarity

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 5-chloro substituent in the target compound may enhance electrophilic interactions compared to the 4-methylpyridinyl group in or the unsubstituted pyridine in .
  • Amide Modifications : The N-ethylacetamide group balances lipophilicity, whereas bulkier substituents (e.g., 1-phenylethyl in ) may reduce solubility but improve membrane permeability .

Computational and Experimental Data

  • Electrostatic Potential: The 5-chloropyridinyl group likely creates a localized electron-deficient region, enhancing interactions with cationic residues in enzyme active sites (cf. Multiwfn-based analyses in ).
  • LogP Predictions : The N-ethylacetamide (LogP ~1.2) is less lipophilic than the biphenyl-glyciamide analogue (LogP ~3.5) , suggesting better aqueous solubility for the target compound.

Biological Activity

2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-ethylacetamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews its biological activity, synthesis, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

  • A 5-chloropyridine ring
  • A thiazole moiety
  • An ethylacetamide group

The molecular formula is C12H13ClN4SC_{12}H_{13}ClN_4S, with a molecular weight of approximately 270.77 g/mol. Its structure contributes to its unique biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, chloroacetamides have been shown to be effective against various pathogens, including:

  • Gram-positive bacteria : Staphylococcus aureus and methicillin-resistant S. aureus (MRSA)
  • Gram-negative bacteria : Escherichia coli
  • Fungi : Candida albicans

In studies employing quantitative structure–activity relationship (QSAR) analysis, it was found that the presence of halogenated phenyl groups enhances lipophilicity, facilitating faster cell membrane penetration and thus improving antimicrobial efficacy .

Anticancer Activity

Preliminary studies suggest that thiazole derivatives can exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, thiazole compounds have been linked to the inhibition of tubulin polymerization, which is essential for mitotic spindle formation in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Chlorine Substitution : The presence of chlorine on the pyridine ring increases the compound's lipophilicity and electron-withdrawing ability, enhancing its interaction with biological targets.
  • Thiazole Ring : This moiety is crucial for the compound's biological activity, as it can participate in hydrogen bonding and π-stacking interactions with target proteins.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 5-chloropyridin-2-amine and ethyl bromoacetate.
  • Reaction Conditions : The reaction is generally performed under reflux conditions using a base such as triethylamine and a catalyst like copper(I) iodide.

Case Studies

  • Antimicrobial Assays : In a study evaluating various chloroacetamides, compounds similar to this compound were tested against E. coli and S. aureus. Results indicated effective inhibition zones, particularly against Gram-positive strains .
  • Cytotoxicity Tests : Another study assessed the cytotoxic effects of thiazole derivatives on cancer cell lines, demonstrating significant growth inhibition at micromolar concentrations, suggesting potential for further development as anticancer agents .

Q & A

Basic: What are the recommended synthetic routes for 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-ethylacetamide, and how can reaction conditions be optimized for higher yields?

Answer:
The compound is synthesized via multi-step reactions, typically involving:

  • Step 1: Formation of the thiazole core through cyclization of thiourea derivatives with α-halo ketones or esters under reflux conditions (e.g., glacial acetic acid at 80–100°C) .
  • Step 2: Introduction of the 5-chloropyridin-2-ylamine moiety via nucleophilic substitution or coupling reactions, often using catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling .
  • Step 3: Acetamide functionalization through N-ethylation or acylation with chloroacetyl chloride in the presence of bases (e.g., triethylamine) .

Optimization Strategies:

Parameter Optimal Condition Impact on Yield
SolventDMF or THFEnhances solubility
Temperature80–100°CAccelerates cyclization
CatalystPd(PPh₃)₄ (0.5–1.0 mol%)Improves coupling efficiency
Reaction Time6–8 hours (monitored by TLC)Reduces side products

Critical factors include solvent polarity, catalyst loading, and rigorous purification via column chromatography (silica gel, ethyl acetate/hexane) .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identifies protons on the thiazole (δ 7.2–7.5 ppm), pyridinyl (δ 8.1–8.3 ppm), and ethylacetamide (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for CH₂) .
    • ¹³C NMR: Confirms carbonyl (C=O, δ 170–175 ppm) and aromatic carbons .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₂ClN₄OS: 295.05) .
  • Infrared Spectroscopy (IR): Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C-N thiazole) .
  • HPLC: Purity >95% achieved using C18 columns (acetonitrile/water gradient) .

Advanced: How can computational modeling be integrated to study interactions with biological targets?

Answer:

  • Molecular Docking: Software like AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., kinase inhibitors). The chloro-pyridinyl group shows strong hydrogen bonding with active-site residues (e.g., ATP-binding pocket of EGFR) .
  • MD Simulations: GROMACS or AMBER evaluates stability of ligand-protein complexes over 100 ns trajectories, highlighting key interactions (e.g., hydrophobic contacts with thiazole) .
  • QSAR Models: CoMFA/CoMSIA correlates substituent electronegativity (e.g., Cl vs. CH₃) with bioactivity .

Example Computational Findings:

Target Protein Binding Affinity (kcal/mol) Key Interactions
EGFR Kinase-9.2H-bond with Met793, π-π stacking
PARP-1-8.7Coordination with Zn²⁺ ion

Advanced: What strategies resolve contradictions in reported biological activity data?

Answer: Discrepancies in IC₅₀ values (e.g., anticancer assays) arise from:

  • Purity Variations: Impurities >5% skew results; use HPLC-certified batches .
  • Assay Conditions: Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) .
  • Solubility Issues: DMSO concentration >0.1% may induce cytotoxicity; optimize with PEG-400 .

Mitigation:

  • Standardize protocols (e.g., MTT assay at 48h, 10% FBS).
  • Validate via orthogonal assays (e.g., Western blot for apoptosis markers).

Basic: What key structural features influence reactivity and bioactivity?

Answer:

  • Thiazole Ring: Electron-rich sulfur enhances π-π stacking with aromatic residues in target proteins .
  • 5-Chloropyridinyl Group: Electronegative Cl improves membrane permeability and hydrogen bonding .
  • N-Ethylacetamide: The ethyl group balances lipophilicity (LogP ~2.1), critical for blood-brain barrier penetration .

Structure-Activity Relationship (SAR) Highlights:

Modification Effect on Activity
Replacement of Cl with F↓ Anticancer activity (weaker H-bond)
Ethyl → Methyl substitution↑ Solubility, ↓ Metabolic stability

Advanced: How can SAR studies optimize therapeutic potential?

Answer:

  • Analog Synthesis: Vary substituents at the pyridinyl (e.g., NO₂, CF₃) or thiazole (e.g., methyl, phenyl) positions .
  • Biological Screening: Test analogs in panels (e.g., NCI-60 cancer cells) to identify selectivity patterns .
  • Metabolic Stability: Introduce electron-withdrawing groups (e.g., CF₃) to reduce CYP450-mediated oxidation .

Example SAR Table:

Analog R Group (Pyridinyl) IC₅₀ (μM, HeLa) LogP
Parent Compound5-Cl12.32.1
Analog A5-CF₃8.92.4
Analog B5-OCH₃18.71.8

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